BenchChemオンラインストアへようこそ!

[1-(4-Tert-butyl-1,3-thiazol-2-yl)ethyl](methyl)aminedihydrochloride

Medicinal Chemistry Lipophilicity ADME

The compound [1-(4-tert-butyl-1,3-thiazol-2-yl)ethyl](methyl)amine dihydrochloride (free base CAS 643024-30-0; dihydrochloride CAS 2551119-96-9) is a 2,4-disubstituted thiazole bearing a bulky 4-tert-butyl group and an N-methylaminoethyl side chain. Its dihydrochloride salt form (C10H20Cl2N2S, MW 271.3) enhances aqueous solubility and handling relative to the free base, making it the preferred form for solution-phase chemistry and biological assay preparation.

Molecular Formula C10H20Cl2N2S
Molecular Weight 271.2 g/mol
Cat. No. B13529639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-Tert-butyl-1,3-thiazol-2-yl)ethyl](methyl)aminedihydrochloride
Molecular FormulaC10H20Cl2N2S
Molecular Weight271.2 g/mol
Structural Identifiers
SMILESCC(C1=NC(=CS1)C(C)(C)C)NC.Cl.Cl
InChIInChI=1S/C10H18N2S.2ClH/c1-7(11-5)9-12-8(6-13-9)10(2,3)4;;/h6-7,11H,1-5H3;2*1H
InChIKeyWGKFRPUBYRGNGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(4-Tert-butyl-1,3-thiazol-2-yl)ethyl](methyl)amine dihydrochloride: Core Structural and Procurement-Relevant Profile


The compound [1-(4-tert-butyl-1,3-thiazol-2-yl)ethyl](methyl)amine dihydrochloride (free base CAS 643024-30-0; dihydrochloride CAS 2551119-96-9) is a 2,4-disubstituted thiazole bearing a bulky 4-tert-butyl group and an N-methylaminoethyl side chain . Its dihydrochloride salt form (C10H20Cl2N2S, MW 271.3) enhances aqueous solubility and handling relative to the free base, making it the preferred form for solution-phase chemistry and biological assay preparation . The 4-tert-butyl substituent imparts substantially higher lipophilicity (LogP 2.76) compared to unsubstituted thiazole analogs, a parameter with direct implications for membrane permeability, metabolic stability, and target binding in medicinal chemistry programs .

Why Generic Thiazole Amine Substitution Is Not Advisable for [1-(4-Tert-butyl-1,3-thiazol-2-yl)ethyl](methyl)amine dihydrochloride-Centric Workflows


Substituting this compound with a generic thiazole amine—such as the des-tert-butyl analog (LogP 0.16) or the des-methyl primary amine analog (XLogP3 2.0, TPSA 67.2 Ų)—fundamentally alters critical physicochemical properties that govern biological assay performance, synthetic intermediate reactivity, and pharmacokinetic profile [1]. The 2.6-log-unit lipophilicity gap between the 4-tert-butyl-N-methyl derivative and the unsubstituted thiazole analog translates to an approximately 400-fold difference in calculated octanol-water partition coefficient, a magnitude that can determine whether a compound partitions into membranes, binds hydrophobic protein pockets, or remains in aqueous solution . Furthermore, the dihydrochloride salt form provides a defined stoichiometry and crystallinity that the free base cannot match for reproducible solution preparation and long-term storage stability . The quantitative evidence below establishes where these differences become decision-relevant for procurement and experimental design.

Head-to-Head and Cross-Study Comparative Evidence for [1-(4-Tert-butyl-1,3-thiazol-2-yl)ethyl](methyl)amine dihydrochloride vs. Closest Analogs


LogP Differential Between 4-Tert-Butyl-N-Methyl and Unsubstituted Thiazole Analogs

The target compound (free base) exhibits a computed LogP of 2.76 , representing a 2.60 log-unit increase over the des-tert-butyl analog N-methyl-1-(1,3-thiazol-2-yl)ethanamine, which has a measured LogP of 0.16 . This difference corresponds to a ~398-fold higher octanol-water partition coefficient for the 4-tert-butyl derivative, driven by the introduction of the tert-butyl group on the thiazole ring. The N-methyl substituent further contributes to lipophilicity compared to the primary amine analog 1-(4-tert-butyl-1,3-thiazol-2-yl)ethanamine (XLogP3 = 2.0, TPSA = 67.2 Ų) [1].

Medicinal Chemistry Lipophilicity ADME

Dihydrochloride Salt vs. Free Base: Stoichiometry and Handling for Reproducible Solution Preparation

The dihydrochloride salt (CAS 2551119-96-9, C10H20Cl2N2S, MW 271.3) provides a defined 2HCl stoichiometry , in contrast to the free base (CAS 643024-30-0, C10H18N2S, MW 198.33) which exists as a hygroscopic oil or low-melting solid . The salt form is a free-flowing solid at room temperature, as confirmed for the structurally analogous [(4-tert-butyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride (Sigma-Aldrich, purity 95%, solid, RT storage) . While quantitative aqueous solubility data for this specific compound are not publicly available, the class-level principle of dihydrochloride salt formation typically enhances aqueous solubility by 10- to 1000-fold for aliphatic amines.

Compound Management Salt Selection Solubility

The 4-Tert-Butylthiazole Scaffold as a Privileged Pharmacophore: Alkaline Phosphatase Inhibition Evidence

The 4-tert-butylthiazol-2-yl moiety—the core scaffold of the target compound—has been validated as a productive pharmacophore in enzyme inhibition. In a published study, 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazine derivatives demonstrated potent inhibition of human tissue-nonspecific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP). The most potent compound (5e) inhibited TNAP with an IC50 of 1.09 ± 0.18 µM, while compound 5d showed selectivity for IAP with an IC50 of 0.71 ± 0.02 µM [1]. These data establish that the 4-tert-butylthiazole substructure—present in the target compound—can productively engage enzyme active sites and achieve sub-micromolar potency when appropriately elaborated.

Enzyme Inhibition Privileged Scaffold Medicinal Chemistry

Fraction sp³ (Fsp3) as a Developability Metric: Target Compound vs. Flat Aromatic Analogs

The target compound (free base) has a computed Fsp3 value of 0.70, derived from 7 sp³-hybridized carbon atoms out of 10 total carbons . This places it in a favorable developability range; literature benchmarks indicate that clinical candidates with Fsp3 > 0.45 exhibit lower attrition rates due to improved aqueous solubility, reduced planar aromatic stacking (which causes aggregation and promiscuous binding), and enhanced synthetic tractability for stereochemical diversification [1]. The des-tert-butyl analog N-methyl-1-(1,3-thiazol-2-yl)ethanamine has fewer total carbons and a lower fraction of saturated carbons, resulting in a more aromatic, planar character.

Drug-Likeness Fsp3 Developability

N-Methyl Substituent Effect: Basicity and Hydrogen-Bonding Profile vs. Primary Amine Analog

The target compound contains a secondary N-methylamine group (pKa ~10.0–10.5 for structurally similar N-methylalkylamines), compared to the primary amine analog 1-(4-tert-butyl-1,3-thiazol-2-yl)ethanamine, which has a primary amine (pKa ~9.0–9.5) [1]. The N-methyl group increases the amine pKa by approximately 0.5–1.0 units, enhancing the fraction of protonated (cationic) species at physiological pH. This difference alters both the hydrogen-bond donor count (1 donor in target vs. 2 donors in the primary amine analog) and the overall molecular recognition profile. The target compound has 2 H-bond acceptors and 1 H-bond donor , whereas the primary amine analog has 3 H-bond acceptors and 1 donor (or 2 donors if considering both NH2 hydrogens) [1].

Physicochemical Profiling Basicity Permeability

Purity Specification Comparison: 98% (Free Base) vs. 95% (Dihydrochloride) vs. Analog Standards

The free base of the target compound is available at 98% purity (Fluorochem, CAS 643024-30-0) , compared to 95% purity for the dihydrochloride salt (BenchChem specification via ChemSpider ) and 95% for the des-tert-butyl analog N-methyl-1-(1,3-thiazol-2-yl)ethanamine (Hit2Lead) . Additionally, the structurally related dihydrochloride [(4-tert-butyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride is offered at 95% purity (Sigma-Aldrich) . The 3-percentage-point purity advantage of the free base may be relevant for applications requiring minimal impurities, such as biophysical assays (SPR, ITC, crystallography) or late-stage GMP intermediate synthesis.

Quality Control Purity Procurement Specification

Evidence-Backed Application Scenarios for [1-(4-Tert-butyl-1,3-thiazol-2-yl)ethyl](methyl)amine dihydrochloride in Research and Industrial Settings


Lead Optimization Building Block for Hydrophobic Enzyme Pocket Targeting

When optimizing lead compounds for targets with deep hydrophobic pockets (e.g., kinase ATP-binding sites, GPCR orthosteric sites, or phosphatase active sites), the 4-tert-butyl group of this compound provides a calculated LogP increment of 2.60 over the des-tert-butyl analog . This enhanced lipophilicity, combined with the scaffold's demonstrated enzyme-inhibitory competence (IC50 values of 0.71–1.09 µM for related 4-tert-butylthiazol-2-yl hydrazines against alkaline phosphatases [1]), positions this building block for rapid SAR exploration via the reactive secondary amine handle.

Solution-Phase Parallel Synthesis Requiring Reproducible Stoichiometry

For automated parallel synthesis or high-throughput experimentation platforms where accurate gravimetric dispensing is critical, the dihydrochloride salt form (MW 271.3, defined 2HCl stoichiometry ) provides a non-hygroscopic solid that ensures precise molar calculations, unlike the free base which may absorb atmospheric moisture. The class-level solubility enhancement of dihydrochloride salts facilitates homogeneous reaction conditions in polar aprotic and protic solvents.

Biophysical Assay Development with Stringent Purity Requirements

For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or X-ray crystallography studies requiring minimal interference from trace impurities, procurement of the free base at 98% purity (Fluorochem specification ) is preferred over the 95% purity standard common to the dihydrochloride salt and the des-tert-butyl analog . The 60% reduction in total impurity burden (from 5% to 2%) reduces the risk of artifact signals in label-free binding assays.

CNS-Targeted Probe Design Leveraging Fsp3 and Lipophilicity

The compound's Fsp3 of 0.70 substantially exceeds the literature benchmark of 0.45 associated with improved clinical developability [2], while its LogP of 2.76 falls within the favorable range for blood-brain barrier penetration (typically LogP 1.5–4.0). These combined properties make it an attractive starting point for designing CNS-penetrant chemical probes, where the balance between passive permeability and P-glycoprotein efflux avoidance is paramount.

Quote Request

Request a Quote for [1-(4-Tert-butyl-1,3-thiazol-2-yl)ethyl](methyl)aminedihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.